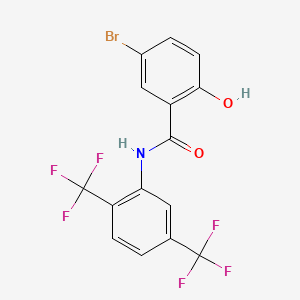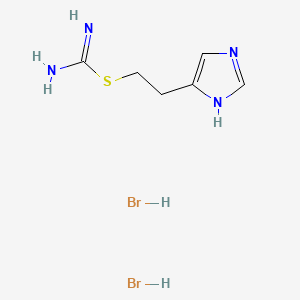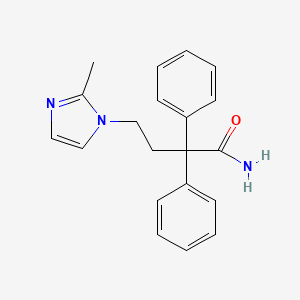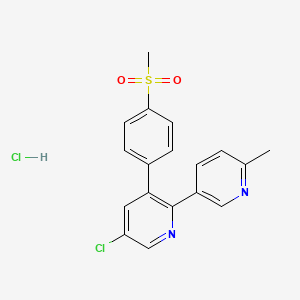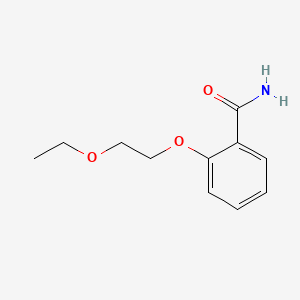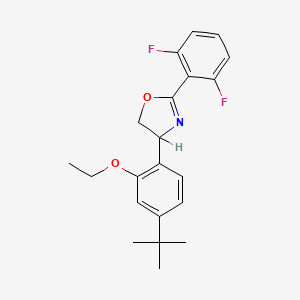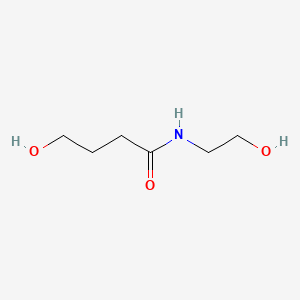
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Übersicht
Beschreibung
(S)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has S configuration It is the active enantiomer. It has a role as a Sir1 inhibitor. It is an enantiomer of a (R)-selisistat.
Wissenschaftliche Forschungsanwendungen
Inhibition of Sirtuins
EX-527 S-enantiomer is known to inhibit Sirtuins by exploiting their unique NAD±dependent deacetylation mechanism . Sirtuins are protein deacetylases that regulate metabolism and stress responses. They are considered attractive drug targets, but selective inhibitors are rare, and their mechanisms mostly unknown .
Regulation of Metabolism
Sirtuins, which are inhibited by EX-527 S-enantiomer, play a crucial role in regulating metabolism . By inhibiting these enzymes, EX-527 S-enantiomer could potentially be used to manipulate metabolic processes in the body.
Stress Response Management
Sirtuins also regulate stress responses . Therefore, EX-527 S-enantiomer could potentially be used in research related to stress management and related health conditions.
Aging and Aging-related Diseases
Sirtuins have been implicated in aging processes and aging-related diseases . The inhibition of Sirtuins by EX-527 S-enantiomer could provide valuable insights into the role of these enzymes in aging and could potentially lead to the development of treatments for aging-related diseases.
Chromosome Stability and Transcription
The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . By inhibiting these enzymes, EX-527 S-enantiomer could potentially be used in research related to genetic stability and gene expression.
Regulation of Metabolic Enzymes
Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms . The inhibition of these enzymes by EX-527 S-enantiomer could potentially be used in research related to mitochondrial function and energy metabolism.
Wirkmechanismus
Target of Action
The primary target of EX-527 S-enantiomer, also known as (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, (S)-selisistat, or (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are protein deacetylases that regulate metabolism and stress responses .
Mode of Action
EX-527 S-enantiomer inhibits SIRT1 in a NAD±dependent manner . The compound binds to SIRT1, occupying the nicotinamide site and a neighboring pocket, and interacts with the ribose of NAD+ or the coproduct 2’-O-acetyl-ADP ribose . This interaction stabilizes the closed enzyme conformation, preventing product release .
Biochemical Pathways
The inhibition of SIRT1 by EX-527 S-enantiomer affects various cellular processes, such as metabolism and stress responses . The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms .
Pharmacokinetics
The compound’s interaction with its target sirt1 is known to be nad±dependent .
Result of Action
The result of EX-527 S-enantiomer’s action is the inhibition of SIRT1’s enzymatic activity . This inhibition can have various effects on cellular processes, including metabolism and stress responses .
Action Environment
The action of EX-527 S-enantiomer is influenced by the presence of NAD+, which is essential for the compound’s binding to SIRT1 . .
Eigenschaften
IUPAC Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
CAS RN |
848193-68-0 | |
| Record name | Selisistat, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELISISTAT, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
